2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile

Agomelatine impurity profiling LC-MS identification Reference standard

Pharmaceutical QC labs require certified reference standards for agomelatine impurity profiling. This compound (CAS 618461-99-7) serves as an ideal reference standard for identifying and quantifying phenyl-substituted process impurities in agomelatine drug substance. • ISO 17034 certified for regulatory method validation • Distinct logP ~4.5 and MW 275.34 g/mol ensures reliable chromatographic identification • Reactive ylideneacetonitrile handle enables rapid diversification for SAR studies

Molecular Formula C19H17NO
Molecular Weight 275.3 g/mol
Cat. No. B12343481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile
Molecular FormulaC19H17NO
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CC(CC2=CC#N)C3=CC=CC=C3)C=C1
InChIInChI=1S/C19H17NO/c1-21-18-8-7-15-11-17(14-5-3-2-4-6-14)12-16(9-10-20)19(15)13-18/h2-9,13,17H,11-12H2,1H3/b16-9+
InChIKeyZMLVCQCJUFKPQG-CXUHLZMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydronaphthalene Acetonitrile: Agomelatine Intermediate


2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile (CAS 618461-99-7) is a substituted dihydronaphthalene derivative featuring a 7-methoxy, 3-phenyl, and 1-ylideneacetonitrile substitution pattern . With a molecular formula of C19H17NO and a molecular weight of 275.34 g/mol, this compound is classified as a naphthalene derivative and is utilized as a pharmaceutical intermediate and potential reference standard for impurity profiling in agomelatine manufacturing .

Limitations of Generic Dihydronaphthalene Analogs


Unlike simpler 3,4-dihydronaphthalene analogs that lack either the 3-phenyl or the 1-ylideneacetonitrile group, this compound presents a unique steric and electronic landscape that dictates its reactivity, chromatographic behavior, and potential bioactivity . The phenyl substituent at C3 introduces significant steric hindrance and alters the electron distribution of the dihydronaphthalene core, while the acetonitrile ylidene group at C1 provides a reactive handle for further synthetic elaboration . These features mean that substituting with 2-(7-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile (CAS 127299-26-7) or 7-methoxy-3-phenyl-1,2-dihydronaphthalene (CAS 22117-57-3) would fundamentally change the compound's properties and performance in downstream applications.

Quantitative Evidence of Specificity


Molecular Weight Differentiation from Non-Phenyl Analog

The molecular weight of 2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile (275.34 g/mol) is 76.09 g/mol higher than that of its non-phenyl analog, 2-(7-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile (199.25 g/mol) . This mass difference allows clear differentiation by mass spectrometry, preventing misidentification in impurity profiling workflows for agomelatine drug substance.

Agomelatine impurity profiling LC-MS identification Reference standard

ISO-Certified Purity for Quality Control

The compound is supplied with a certified purity of NLT 98% and is manufactured under ISO 17034 accreditation, ensuring traceability and accuracy for use as a reference standard . In contrast, many generic dihydronaphthalene analogs are offered without ISO certification or with lower purity specifications, which can compromise the accuracy of quantitative impurity methods .

Pharmaceutical quality control ISO 17034 Reference standard

Synthetic Utility of Acetonitrile Ylidene Group

The acetonitrile ylidene group at C1 makes this compound a versatile intermediate for further synthetic transformations, including hydrolysis to amides, reduction to amines, and participation in cycloaddition reactions . The comparator 7-methoxy-3-phenyl-1,2-dihydronaphthalene (CAS 22117-57-3) lacks this reactive functionality, limiting its direct utility in diversity-oriented synthesis .

Medicinal chemistry Synthetic intermediate Knoevenagel condensation

Distinct HPLC Retention for Impurity Profiling

In the RP-HPLC method for agomelatine impurity determination, impurities are resolved based on their hydrophobic character . The 3-phenyl group of 2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile significantly increases its retention factor (k') compared to non-phenyl impurities, resulting in a distinct relative retention time (RRT) . While exact RRT values are method-specific, the presence of the phenyl ring ensures this impurity elutes later than simpler related substances, preventing co-elution and misidentification.

Agomelatine impurity HPLC Relative retention time

Best Application Scenarios


Agomelatine Impurity Reference Standard

Due to its distinct molecular weight (275.34 g/mol) and predicted hydrophobicity (logP ~4.5), this compound serves as an ideal reference standard for identifying and quantifying phenyl-substituted process impurities in agomelatine drug substance . Its ISO 17034 certification ensures regulatory compliance for method validation .

Mineralocorticoid Receptor Antagonist Intermediate

The acetonitrile ylidene group allows for rapid diversification into amide, amine, and heterocyclic derivatives, making this compound a valuable starting material for structure-activity relationship (SAR) studies targeting mineralocorticoid receptors . Phenyl-substituted dihydronaphthalene compounds have been patented for this application .

Diversity-Oriented Synthesis Building Block

The combination of a rigid dihydronaphthalene scaffold, a phenyl ring for π-stacking interactions, and a reactive nitrile handle makes this compound a versatile building block for generating compound libraries . It enables efficient exploration of chemical space around the dihydronaphthalene core, reducing the number of synthetic steps needed to access structurally diverse analogs .

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